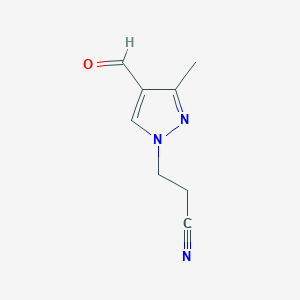

3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile

Description

Properties

IUPAC Name |

3-(4-formyl-3-methylpyrazol-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-7-8(6-12)5-11(10-7)4-2-3-9/h5-6H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHRORBEMHWNHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable aldehyde and a nitrile source. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a catalyst.

Major Products Formed

Oxidation: 3-(4-carboxy-3-methyl-1H-pyrazol-1-yl)propanenitrile.

Reduction: 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to therapeutic effects such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Parameters

Key Observations:

Substituent Effects on Reactivity: The formyl group in the target compound introduces electrophilic character, making it prone to nucleophilic additions (e.g., condensation reactions). In contrast, the chloro group in the analog (C₇H₈ClN₃) enhances lipophilicity and may facilitate halogen-bonding interactions .

Molecular Weight and Functional Diversity:

- The hydroxy- and phenyl-substituted derivative (C₁₃H₁₃N₃O) has the highest molar mass (227.26 g/mol), which could impact pharmacokinetic properties such as membrane permeability.

Biological Activity

3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₈H₈N₄O

- Molecular Weight : 164.18 g/mol

- CAS Number : 372190-37-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, it has shown significant inhibitory effects against various strains of bacteria and fungi.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 40 |

| Candida albicans | 20 | 30 |

These results suggest that the compound may serve as a lead structure for the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been evaluated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to:

- Cell Viability Reduction : A decrease in cell viability by approximately 60% at a concentration of 25 µM after 48 hours.

- Apoptotic Markers : Increased levels of caspase-3 and caspase-9, indicating the activation of the intrinsic apoptotic pathway.

Table: Effects on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 25 | 60 |

| HeLa | 30 | 55 |

| A549 | 35 | 50 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced growth rates in microbial and cancer cells.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can trigger cellular stress responses that result in apoptosis.

- Modulation of Signaling Pathways : It may interfere with important signaling pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation.

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile?

The compound is typically synthesized via cyclocondensation reactions. For example, acetylenic ketones react with hydrazines under controlled conditions to form the pyrazole core, followed by functionalization of the propanenitrile moiety. Key steps include refluxing in ethanol/acetic acid mixtures and purification via column chromatography (ethyl acetate/hexane) or recrystallization using solvents like dimethylformamide (DMF) .

Q. How can the purity and identity of this compound be verified after synthesis?

Routine characterization involves:

- NMR spectroscopy : To confirm proton environments (e.g., pyrazole ring protons at δ 5.93 ppm and nitrile signals) .

- IR spectroscopy : Peaks at ~2228 cm⁻¹ (C≡N stretch) and ~1606 cm⁻¹ (C=O stretch) .

- Melting point analysis : Consistency with literature values (e.g., 94–95°C for analogous pyrazole derivatives) .

Q. What are the primary biological screening methods for this compound?

Initial screening often includes:

- Enzyme inhibition assays : Testing against kinases or oxidoreductases (e.g., FAD-dependent enzymes) .

- Cytotoxicity studies : Using cell lines to assess viability via MTT or similar assays .

- Receptor binding assays : Radioligand displacement studies to evaluate affinity for targets like GPCRs .

Q. Which solvents and conditions are optimal for recrystallization?

High-purity crystals are obtained using DMF or methanol under slow cooling. For example, recrystallization from methanol yields needle-like crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

- Optimized reaction conditions : Use of microwave-assisted synthesis to reduce reaction time .

- Catalytic systems : Transition metals (e.g., Pd/C) to enhance cyclocondensation efficiency .

- Batch process refinement : Adjusting stoichiometry of hydrazine derivatives and acetylenic ketones to minimize side products .

Q. What challenges arise in resolving crystallographic data for this compound?

- Twinned crystals : Use SHELXL’s TWIN command to refine data, leveraging high-resolution datasets (≤1.0 Å) .

- Disorder in the nitrile group : Apply restraints to thermal parameters during refinement .

Q. How can conflicting reactivity data between analogs be resolved?

- Comparative DFT studies : Analyze electronic effects of substituents (e.g., methyl vs. thienyl groups) on reaction pathways .

- Kinetic profiling : Monitor intermediates via LC-MS to identify rate-determining steps .

Q. What advanced techniques validate non-covalent interactions in biological systems?

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics with target proteins .

- Cryo-EM or XFEL : Resolve ligand-protein complexes at near-atomic resolution .

Q. How is structure-activity relationship (SAR) studied for pyrazole derivatives?

- Analog synthesis : Introduce substituents (e.g., trifluoromethyl, bromophenyl) to the pyrazole core and test activity .

- Molecular docking : Map interactions with active sites using software like AutoDock Vina .

Q. What mechanistic insights explain its enzymatic inhibition?

- Kinetic assays : Determine inhibition constants (Ki) and mode (competitive vs. non-competitive) .

- Mutagenesis studies : Identify critical residues in enzyme active sites disrupted by the compound .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.